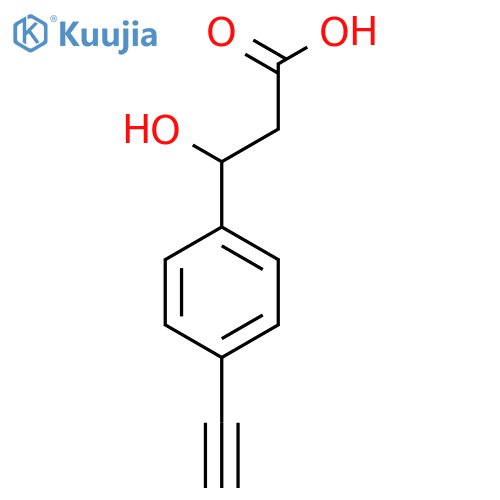

Cas no 2228476-10-4 (3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

2228476-10-4 structure

商品名:3-(4-ethynylphenyl)-3-hydroxypropanoic acid

3-(4-ethynylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethynylphenyl)-3-hydroxypropanoic acid

- EN300-1998250

- 2228476-10-4

-

- インチ: 1S/C11H10O3/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h1,3-6,10,12H,7H2,(H,13,14)

- InChIKey: AYFNWLAPKSCWDX-UHFFFAOYSA-N

- ほほえんだ: OC(CC(=O)O)C1C=CC(C#C)=CC=1

計算された属性

- せいみつぶんしりょう: 190.062994177g/mol

- どういたいしつりょう: 190.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(4-ethynylphenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998250-0.25g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 0.25g |

$1065.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-1.0g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 1g |

$1157.0 | 2023-05-26 | ||

| Enamine | EN300-1998250-10.0g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 10g |

$4974.0 | 2023-05-26 | ||

| Enamine | EN300-1998250-5.0g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1998250-2.5g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 2.5g |

$2268.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-0.5g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 0.5g |

$1111.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-0.05g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 0.05g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-0.1g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 0.1g |

$1019.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-1g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 1g |

$1157.0 | 2023-09-16 | ||

| Enamine | EN300-1998250-10g |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid |

2228476-10-4 | 10g |

$4974.0 | 2023-09-16 |

3-(4-ethynylphenyl)-3-hydroxypropanoic acid 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2228476-10-4 (3-(4-ethynylphenyl)-3-hydroxypropanoic acid) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量